molecular formula C6H12O2 B6210336 [1-(hydroxymethyl)-2-methylcyclopropyl]methanol CAS No. 39590-82-4

[1-(hydroxymethyl)-2-methylcyclopropyl]methanol

Cat. No.: B6210336
CAS No.: 39590-82-4
M. Wt: 116.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(hydroxymethyl)-2-methylcyclopropyl]methanol: is a chemical compound with the molecular formula C6H12O2 It is a derivative of cyclopropane, featuring two hydroxymethyl groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(hydroxymethyl)-2-methylcyclopropyl]methanol typically involves the reaction of cyclopropane derivatives with formaldehyde under basic conditions. One common method is the hydroxymethylation of cyclopropane using aqueous formaldehyde (37-41%) in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then further reacted to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[1-(hydroxymethyl)-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In organic chemistry, [1-(hydroxymethyl)-2-methylcyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of biologically active molecules. Its hydroxymethyl groups can be modified to create derivatives with enhanced pharmacological properties .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile precursor for the synthesis of high-performance materials .

Mechanism of Action

The mechanism by which [1-(hydroxymethyl)-2-methylcyclopropyl]methanol exerts its effects is primarily through its ability to participate in chemical reactions that modify its structure. The hydroxymethyl groups can interact with various molecular targets, leading to the formation of new compounds with different properties. These interactions can involve pathways such as oxidation-reduction and nucleophilic substitution, which are fundamental to its reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(hydroxymethyl)cyclopropane: Similar in structure but lacks the methyl group on the cyclopropane ring.

    Cyclopropylmethanol: Contains only one hydroxymethyl group.

    Cyclopropane-1,1-dicarboxylic acid: An oxidized form of the compound.

Uniqueness

[1-(hydroxymethyl)-2-methylcyclopropyl]methanol is unique due to the presence of both hydroxymethyl and methyl groups on the cyclopropane ring.

Properties

CAS No.

39590-82-4

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.